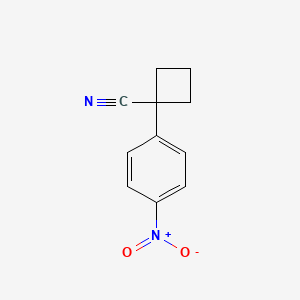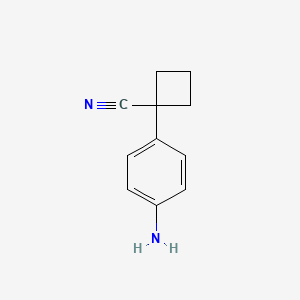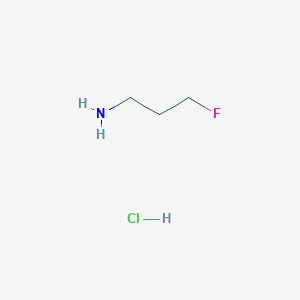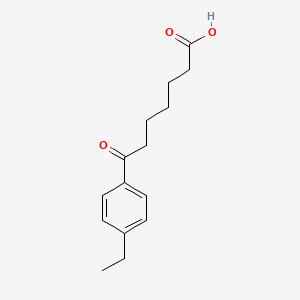
7-(4-Ethylphenyl)-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Ethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 4-ethylphenyl group and a ketone functional group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 7-(4-Ethylphenyl)-7-oxoheptanoic acid involves an aldol condensation reaction between 4-ethylbenzaldehyde and heptanal, followed by oxidation. The reaction typically uses a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation, forming an intermediate β-hydroxy ketone. This intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired ketone.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction. 4-Ethylphenylmagnesium bromide, prepared from 4-ethylbromobenzene and magnesium in dry ether, reacts with heptanoyl chloride to form the ketone. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and advanced purification techniques like distillation and crystallization ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The ketone group in 7-(4-Ethylphenyl)-7-oxoheptanoic acid can undergo further oxidation to form carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs under mild conditions in an alcoholic solvent.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group at the ortho or para position relative to the ethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid.
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 7-(4-Ethylphenyl)-7-oxoheptanoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its potential as an anti-inflammatory or antimicrobial agent is ongoing.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features may be optimized to enhance biological activity and selectivity.
Industry
In the materials science industry, this compound can be used to develop new polymers and resins with specific properties. Its aromatic ring and ketone group contribute to the rigidity and stability of the resulting materials.
Mechanism of Action
The mechanism by which 7-(4-Ethylphenyl)-7-oxoheptanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ketone group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methylphenyl)-7-oxoheptanoic acid: Similar structure but with a methyl group instead of an ethyl group.
7-(4-Phenyl)-7-oxoheptanoic acid: Lacks the ethyl substituent on the aromatic ring.
7-(4-Isopropylphenyl)-7-oxoheptanoic acid: Contains an isopropyl group instead of an ethyl group.
Uniqueness
7-(4-Ethylphenyl)-7-oxoheptanoic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its analogs. This subtle difference can lead to variations in physical properties, biological activity, and chemical behavior, making it a distinct compound of interest in research and industry.
Properties
IUPAC Name |
7-(4-ethylphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-12-8-10-13(11-9-12)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSYCGLGWKMVQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620422 |
Source


|
| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-42-5 |
Source


|
| Record name | 4-Ethyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502651-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
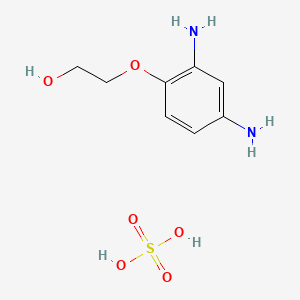

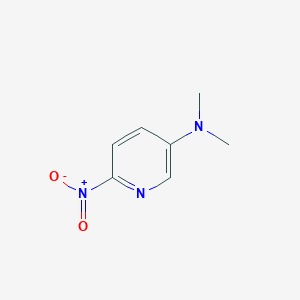
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

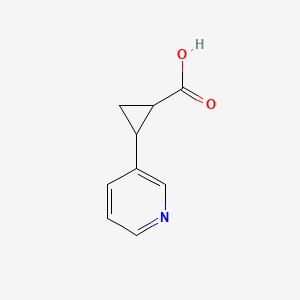

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)


